3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-2-1-7(9(14)5-8)6-17-10-3-4-18-11(10)12(15)16/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSXLWLNEZRAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects on Chlorination
CN108997305B demonstrates that mixed acetic acid/N,N-dimethylformamide (DMF) solvents significantly improve chlorination efficiency. For analogous thiophene derivatives, a 1:1.5 molar ratio of acetic acid to DMF increases yields from 91.2% to 92.2% by stabilizing charged intermediates during N-chlorosuccinimide (NCS)-mediated chlorination.
Temperature-Dependent Selectivity
Low-temperature regimes (−70°C to −50°C) are critical for maintaining regiochemical control. In the silyl protection route, deviations above −50°C reduce carboxylation selectivity from 93% to 78% due to increased anion mobility.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carboxylic Acid Synthesis
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | 3 | 68–75 | 95 | Simplicity |
| Ester Hydrolysis | 2 | 89–92 | 98 | High conversion |
| Silyl Protection | 4 | 72–76 | 99 | Exceptional regioselectivity |
The silyl protection route, while more labor-intensive, provides superior control for pharmaceutical applications requiring >99% regiochemical purity. In contrast, Friedel-Crafts alkylation offers rapid access to multigram quantities despite moderate yields.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution reactions with alcohols or amines under standard coupling conditions:
*Yields inferred from analogous reactions in thiophene carboxylate systems .
Reduction and Decarboxylation
The carboxylic acid group can be reduced or eliminated under specific conditions:
Thiophene Ring Modifications
The electron-deficient thiophene ring participates in selective electrophilic substitutions and oxidations:
| Reaction Type | Reagents/Conditions | Product | Regioselectivity Notes |
|---|---|---|---|
| Sulfoxidation | mCPBA, CH₂Cl₂, 0°C → RT | 3-[(2,4-DCP)methoxy]thiophene-2-carboxylic acid S-oxide | Oxidation at sulfur atom |
| Bromination | Br₂, FeB |
Scientific Research Applications
Biological Applications
1. Antioxidant Activity
Research indicates that compounds similar to 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .
2. Enzyme Inhibition
The compound has been studied for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. The structural similarity of this compound to known inhibitors suggests its viability in this therapeutic area .
Synthetic Applications
1. Organic Synthesis
this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, such as alkylation and acylation reactions, which can yield derivatives with enhanced biological activities .
2. Development of Derivatives
The compound's reactivity can be exploited to create new derivatives with tailored properties. For instance, modifications at the carboxylic acid or methoxy groups can lead to compounds with improved solubility or bioavailability, making them more effective as pharmaceuticals .
Case Studies
Mechanism of Action
The exact mechanism of action of 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate: A methyl ester derivative with similar chemical properties.
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbohydrazide: A hydrazide derivative with potential biological activities.
Uniqueness
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenyl group and the thiophene ring makes it a versatile compound for various applications in research and industry.
Biological Activity
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H8Cl2O3S
- IUPAC Name: this compound
- CAS Number: 343376-05-6
The compound features a thiophene ring substituted with a carboxylic acid group and a dichlorophenylmethoxy moiety, which may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and bioactivity of these compounds, potentially leading to increased potency against microbial targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene derivatives. A comparative analysis of related compounds revealed that those containing thiophene rings demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range. These compounds often induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Anticancer Activity of Thiophene Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Apoptosis induction |
| Compound B | U-937 | 12.34 | Cell cycle arrest |
| 3-Dichloro | MDA-MB-231 | 20.00 | ROS generation |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell growth.
- Receptor Modulation: It could bind to cellular receptors, altering signaling cascades that control cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells .
Case Studies and Research Findings
- Study on Antimicrobial Activity: A study published in MDPI found that thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of substituents in enhancing antimicrobial efficacy .
- Cytotoxicity Assessment: Another research article reported that various thiophene derivatives showed cytotoxic effects on human cancer cell lines with varying degrees of potency. The study emphasized the importance of structural modifications in enhancing biological activity .
- Apoptosis Induction: Flow cytometry assays indicated that certain derivatives induced apoptosis in cancer cells through caspase activation, suggesting a potential therapeutic application in oncology .
Q & A
Basic: What are the optimal synthetic routes for preparing 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the (2,4-dichlorophenyl)methoxy group to the thiophene ring and (2) ensuring proper functionalization of the carboxylic acid. A plausible route includes:
- Step 1: Coupling 2,4-dichlorobenzyl bromide with a hydroxyl-substituted thiophene intermediate (e.g., 3-hydroxythiophene-2-carboxylic acid methyl ester) using a base like potassium carbonate in DMF .
- Step 2: Hydrolysis of the methyl ester to the carboxylic acid using NaOH in methanol/water .
Alternative methods involve Mitsunobu reactions or Ullmann-type couplings for ether formation, though these may require optimization for regioselectivity .
Example Protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Etherification | 2,4-Dichlorobenzyl bromide, K₂CO₃, DMF, 80°C | Introduce (2,4-dichlorophenyl)methoxy group |
| Ester Hydrolysis | 2M NaOH, MeOH/H₂O (1:1), reflux | Convert ester to carboxylic acid |
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity Analysis: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
- Structural Confirmation:
- Elemental Analysis: Match calculated vs. observed C/H/Cl/S percentages .
Advanced: What strategies address contradictory data in spectroscopic analysis of this compound?
Methodological Answer:
Contradictions between NMR, MS, or X-ray data often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
- Multi-Technique Cross-Validation: Combine NMR (solution-state) with X-ray crystallography (solid-state) to resolve ambiguities in substituent orientation .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or IR spectra, comparing them with experimental data .
- Variable-Temperature NMR: Identify conformational flexibility or hydrogen-bonding effects that may obscure signals .
Advanced: How do electronic effects of the substituents influence the compound’s reactivity?
Methodological Answer:
The electron-withdrawing dichlorophenyl group and electron-rich thiophene ring create distinct reactivity patterns:
- Acid Stability: The carboxylic acid is stabilized by resonance with the thiophene ring, reducing decarboxylation risk under mild conditions .
- Electrophilic Substitution: The (2,4-dichlorophenyl)methoxy group directs further substitution to the 4- or 5-positions of the thiophene due to steric and electronic effects .
- Hydrogen Bonding: The carboxylic acid can form intermolecular H-bonds, influencing crystallization behavior (e.g., dimer formation as seen in related thiophene-carboxylates) .
Advanced: What are the challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
Crystallization difficulties arise from:
- Polymorphism: Competing hydrogen-bonding motifs (e.g., carboxylic acid dimers vs. chain structures) may lead to multiple crystal forms .
- Solvent Selection: Use mixed solvents (e.g., DMSO/water) to slow nucleation. reports success with methanol/water mixtures for similar thiophene derivatives.
- Temperature Control: Gradual cooling from 60°C to 4°C promotes large, diffraction-quality crystals .
Reported Crystal Data (Analogous Compound):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Hydrogen Bonds | O—H⋯O (1.86 Å, 174°) forming dimers |
| Dihedral Angle | 3.1° between thiophene and substituents |
Advanced: How can mechanistic studies elucidate the compound’s role in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. The dichlorophenyl group may enhance binding via hydrophobic interactions .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolites (e.g., demethylation or oxidation products) .
- Molecular Docking: Use AutoDock Vina to predict binding modes, leveraging the compound’s rigidity for precise alignment in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
